5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
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Overview
Description
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C13H12Br2N2O3. This compound is notable for its unique structure, which includes a hexahydro-1H-4,7-methanoisoindole core, substituted with bromine atoms and a methylisoxazole group. It is used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione typically involves multiple steps. One common method starts with the preparation of the hexahydro-1H-4,7-methanoisoindole core, followed by bromination to introduce the bromine atoms at the 5 and 6 positions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The use of catalysts and solvents that can be easily recycled is also common in industrial settings to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove bromine atoms or to reduce other functional groups within the molecule.
Substitution: The bromine atoms can be substituted with other groups, such as alkyl or aryl groups, through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can produce a variety of derivatives with different substituents .
Scientific Research Applications
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione involves its interaction with specific molecular targets. The bromine atoms and the isoxazole group play crucial roles in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to changes in cellular pathways and biological effects .
Comparison with Similar Compounds
Similar Compounds
5,6-dibromo-2-(5-methyl-1,2-oxazol-3-yl)hexahydro-1H-4,7-methanoisoindole-1,3(2H)-dione: Similar compounds include other brominated isoindole derivatives and isoxazole-containing molecules.
Comparison: Compared to other similar compounds, this compound is unique due to its specific substitution pattern and the presence of both bromine atoms and a methylisoxazole group. .
Properties
Molecular Formula |
C13H12Br2N2O3 |
---|---|
Molecular Weight |
404.05 g/mol |
IUPAC Name |
8,9-dibromo-4-(5-methyl-1,2-oxazol-3-yl)-4-azatricyclo[5.2.1.02,6]decane-3,5-dione |
InChI |
InChI=1S/C13H12Br2N2O3/c1-4-2-7(16-20-4)17-12(18)8-5-3-6(9(8)13(17)19)11(15)10(5)14/h2,5-6,8-11H,3H2,1H3 |
InChI Key |
IFPRZDPGAPGJEI-UHFFFAOYSA-N |
SMILES |
CC1=CC(=NO1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Canonical SMILES |
CC1=CC(=NO1)N2C(=O)C3C4CC(C3C2=O)C(C4Br)Br |
Origin of Product |
United States |
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